Methyl2-(2-oxopiperazin-1-yl)acetate,trifluoroaceticacid
Description
Methyl 2-(2-oxopiperazin-1-yl)acetate is a piperazine derivative featuring a methyl ester and a 2-oxopiperazine moiety. It is commonly utilized in organic synthesis, particularly in the preparation of proteolysis-targeting chimeras (PROTACs), where it serves as a linker or intermediate. Trifluoroacetic acid (TFA) is a strong carboxylic acid widely used as a solvent, catalyst, or deprotecting agent in peptide synthesis and other reactions due to its high acidity (pKa ~0.23) and volatility .
The combination of these two compounds often arises in synthetic pathways where TFA facilitates the removal of tert-butyl or other acid-labile protecting groups from intermediates like tert-butyl 2-(2-oxopiperazin-1-yl)acetate, yielding the methyl ester derivative in high yields (e.g., 88% over three steps) .
Properties
Molecular Formula |
C9H13F3N2O5 |
|---|---|
Molecular Weight |
286.20 g/mol |
IUPAC Name |
methyl 2-(2-oxopiperazin-1-yl)acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H12N2O3.C2HF3O2/c1-12-7(11)5-9-3-2-8-4-6(9)10;3-2(4,5)1(6)7/h8H,2-5H2,1H3;(H,6,7) |
InChI Key |
WTWXXLIWMGQIPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCNCC1=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Esterification of Trifluoroacetic Acid to Methyl Trifluoroacetate
A key step in preparing methyl esters related to trifluoroacetic acid involves the esterification of trifluoroacetic acid with methanol. According to a patented process:
- Reactants: Trifluoroacetic acid and methanol in approximately equimolecular amounts, with methanol in slight excess (molar ratio ≥ 2.3).
- Catalyst: Strong mineral acid such as sulfuric acid or phosphoric acid (0.25–1% w/w relative to trifluoroacetic acid).
- Process:
- Step 1: Trifluoroacetic acid is contacted with excess methanol in reactor A, heated to distill the methyl trifluoroacetate/methanol azeotrope (boiling point ~37–38 °C at 98 kPa).
- Step 2: The azeotrope is transferred to reactor B, where excess trifluoroacetic acid and catalyst are added to drive the reaction to completion.
- Outcome: High purity methyl trifluoroacetate is obtained by distillation, with water and catalyst residues recycled or removed.
- Yields: Near 100% yield of methyl trifluoroacetate with a boiling point of 49–51 °C (indicating high purity).
- Notes: This batch process minimizes separation difficulties and catalyst loss.
This esterification method is fundamental to preparing the trifluoroacetate ester moiety in the target compound.
Synthesis of 2-(2-oxopiperazin-1-yl)acetate Derivatives
The 2-oxopiperazine ring is a cyclic imide structure commonly introduced via nucleophilic substitution or amidation reactions. A representative synthetic approach from research literature involves:
- Starting Materials:
- 2-bromoacetamide or bromoacetic acid derivatives
- 1-Boc-3-oxopiperazine (a protected piperazinone)
- Reaction Conditions:
- Nucleophilic substitution of the bromoacetamide with 1-Boc-3-oxopiperazine in polar aprotic solvents such as N,N-dimethylformamide (DMF).
- Base such as potassium carbonate (K2CO3) to deprotonate the nucleophile.
- Heating at 50 °C for 12 hours.
- Deprotection: Boc group removal using trifluoroacetic acid (TFA) in dichloromethane at 50 °C for 12 hours to yield the free amine or piperazinone derivative.
- Purification: Extraction with ethyl acetate, washing, drying over sodium sulfate, and silica gel chromatography.
This method yields methyl 2-(2-oxopiperazin-1-yl)acetate intermediates, which can be further reacted with trifluoroacetic acid or its derivatives.
Combination with Trifluoroacetic Acid
The final compound involves the association of the methyl 2-(2-oxopiperazin-1-yl)acetate moiety with trifluoroacetic acid. This can be achieved by:
- Direct treatment of the protected intermediate with trifluoroacetic acid to remove protecting groups and simultaneously form the trifluoroacetate salt or ester.
- Reflux conditions: Typically at 50 °C for 12 hours in dichloromethane solvent.
- Neutralization: After reaction completion, neutralization with sodium bicarbonate solution to pH 7, followed by extraction and purification.
This step is critical to obtain the trifluoroacetic acid component in the final compound, often yielding the trifluoroacetate salt form.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reactants & Conditions | Catalysts/Agents | Temperature & Time | Outcome/Yield | Purification Method |
|---|---|---|---|---|---|---|
| 1 | Esterification | Trifluoroacetic acid + excess methanol (molar ratio ≥ 2.3) | Sulfuric or phosphoric acid (0.3–0.5%) | Heat to distill azeotrope (~37–38 °C) | ~100% methyl trifluoroacetate | Distillation, azeotrope separation |
| 2 | Nucleophilic substitution | 2-bromoacetamide + 1-Boc-3-oxopiperazine + K2CO3 in DMF | K2CO3 (base) | 50 °C, 12 hours | Boc-protected 2-oxopiperazinyl acetate | Extraction, silica gel chromatography |
| 3 | Deprotection & salt formation | Boc-protected intermediate + trifluoroacetic acid in DCM | Trifluoroacetic acid | 50 °C, 12 hours | Methyl 2-(2-oxopiperazin-1-yl)acetate trifluoroacetate | Neutralization, extraction, chromatography |
Research Data and Results
- Yields: The esterification of trifluoroacetic acid to methyl trifluoroacetate achieves near quantitative yields (~100%) with high purity as indicated by boiling point data.
- Reaction Monitoring: Thin-layer chromatography (TLC) is used to confirm completion of substitution and deprotection steps.
- Characterization: Final products are characterized by NMR (1H, 13C), HRMS, and melting point analysis to confirm structure and purity.
- Catalyst Efficiency: Use of catalytic amounts of strong acids minimizes waste and improves process sustainability.
- Scalability: The batch process for esterification is amenable to industrial scale with recycling of reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-oxopiperazin-1-yl)acetate, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-(2-oxopiperazin-1-yl)acetate, trifluoroacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-(2-oxopiperazin-1-yl)acetate, trifluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
- Key Differences :
- Protecting Groups : Methyl 2-(2-oxopiperazin-1-yl)acetate lacks bulky protecting groups (e.g., Fmoc in ), enhancing its solubility in organic solvents.
- Reactivity : The 2-oxopiperazine moiety in the target compound provides a reactive site for conjugation, unlike the acetylated derivative in , which requires additional steps for deprotection.
Trifluoroacetic Acid vs. Related Acids
Table 2: Solvent and Catalytic Properties
- Functional Insights: Chromatography: TFA outperforms difluoroacetic acid and formic acid in reversed-phase chromatography, providing sharper peaks for proteins (e.g., monoclonal antibodies) due to its ion-pairing capabilities . Reaction Efficiency: TFA’s volatility allows easy removal via evaporation, unlike MSA or TFMSA (trifluoromethanesulfonic acid), which require neutralization .
Comparison with Trifluoroacetate Salts
The title compound’s trifluoroacetate salt forms (e.g., 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate) exhibit enhanced crystallinity and stability compared to hydrochloride or sulfate salts. This is attributed to TFA’s strong hydrogen-bonding capacity and low nucleophilicity .
Biological Activity
Methyl 2-(2-oxopiperazin-1-yl)acetate, often abbreviated as MOPTA, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of MOPTA, examining its mechanisms of action, therapeutic potentials, and relevant case studies.
Structure and Composition
MOPTA is characterized by the following chemical properties:
| Property | Description |
|---|---|
| Molecular Formula | C7H12N2O3 |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | Methyl 2-(2-oxopiperazin-1-yl)acetate |
| CAS Number | 13885559 |
The compound features a piperazine ring, which is known for its versatility in medicinal chemistry, often serving as a scaffold for drug development.
MOPTA's biological activity is primarily attributed to its interaction with specific biological targets. The following mechanisms have been identified:
- Enzyme Inhibition : MOPTA may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound has shown the ability to modulate receptor activity, which can influence various signaling pathways within cells.
- Gene Expression Alteration : MOPTA may affect the expression of genes related to cell growth and apoptosis.
Therapeutic Potential
Research indicates that MOPTA has potential therapeutic applications in several areas:
- Anticancer Activity : Preliminary studies suggest that MOPTA may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology.
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacteria and fungi, indicating potential use as an antimicrobial agent.
- Neurological Effects : Given its piperazine structure, there is interest in exploring MOPTA's effects on neurological disorders.
Case Study 1: Anticancer Activity
A study conducted on the effects of MOPTA on human cancer cell lines demonstrated significant cytotoxicity. The results indicated that treatment with MOPTA resulted in increased apoptosis and reduced cell viability. The study highlighted the need for further exploration of dosage and administration routes to optimize therapeutic outcomes.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of MOPTA against standard antibiotics, it was found that MOPTA exhibited comparable efficacy against certain strains of bacteria. This study suggests that MOPTA could be developed as an alternative treatment option for bacterial infections.
Research Findings
Recent findings from various studies provide insight into the biological activity of MOPTA:
- Cytotoxicity Studies : A series of assays conducted on different cancer cell lines revealed IC50 values indicating effective cytotoxicity at low concentrations.
- Mechanistic Insights : Investigations into the molecular pathways affected by MOPTA showed alterations in apoptosis-related proteins, suggesting a targeted mechanism of action.
- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, though further toxicological assessments are required to establish safety.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-(2-oxopiperazin-1-yl)acetate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including esterification and acid-catalyzed cyclization. For example, trifluoroacetic acid (TFA) is used in deprotection steps, such as removing boc (tert-butoxycarbonyl) groups from piperazine derivatives. A base (e.g., sodium hydroxide) catalyzes esterification under reflux in organic solvents like toluene or dichloromethane. Post-synthesis, TFA is often removed via ion exchange or buffering with sodium acetate to neutralize its strong acidity.
Q. How can researchers purify Methyl 2-(2-oxopiperazin-1-yl)acetate from residual TFA?
- Methodological Answer : TFA removal is critical due to its toxicity and interference in biological assays. Common methods include:
- Lyophilization : Repeated freeze-drying with HCl or acetic acid to replace TFA counterions.
- Ion-Exchange Chromatography : Using resins to selectively bind TFA anions.
- Dialysis : For larger molecules, dialysis membranes can separate TFA from the target compound.
Ion chromatography can quantify residual TFA post-purification.
Q. What analytical methods are recommended for characterizing this compound?
- Methodological Answer :
- Reverse-Phase HPLC : Use volatile mobile phases (e.g., ammonium acetate or formic acid) to avoid TFA’s UV absorbance interference below 220 nm.
- NMR Spectroscopy : TFA’s strong signal (δ ~11.5 ppm in H NMR) requires careful solvent selection (e.g., DO with neutral pH adjustment).
- Mass Spectrometry (ESI) : Replace TFA with acetic acid to enhance ionization efficiency, as TFA suppresses signal in positive-ion mode.
Advanced Research Questions
Q. How does TFA influence reaction mechanisms in piperazine derivative synthesis?
- Methodological Answer : TFA’s strong acidity (pKa ~0.5) promotes carbocation formation during reactions like epoxidation or ester hydrolysis, leading to rearrangements (e.g., oxocarbenium ion intermediates). To mitigate unwanted side reactions, buffer systems (e.g., sodium acetate) are added to neutralize TFA’s catalytic activity. Thermodynamic studies show TFA’s superior surface-binding stability compared to acetic acid, affecting reaction pathways.
Q. How can researchers resolve contradictions in reaction yields when TFA is used?
- Methodological Answer : Contradictions may arise from TFA’s dual role as a catalyst and interference source. Strategies include:
- Parameter Optimization : Adjust TFA concentration and reaction time to balance catalysis vs. side reactions.
- Byproduct Analysis : Use ion chromatography to quantify TFA-related impurities (e.g., trifluoroacetate salts).
- Alternative Acids : Test weaker acids (e.g., acetic acid) for steps requiring milder conditions.
Q. Why does TFA suppress ESI-MS sensitivity, and how can this be mitigated?
- Methodological Answer : TFA forms ion pairs with analytes, reducing their ionization efficiency. Solutions include:
- Post-Column Modification : Introduce acetic acid or propionic acid post-column to displace TFA.
- In-Source Fragmentation : Increase declustering voltages to break TFA-analyte adducts.
- Alternative Buffers : Use ammonium formate or acetic acid in mobile phases for LC-MS compatibility.
Q. What role does TFA play in surface-binding stability for heterogeneous catalysis?
- Methodological Answer : TFA exhibits higher thermodynamic stability on surfaces compared to acetic acid, as shown in displacement experiments using temperature-programmed desorption (TPD). This stability influences catalytic processes, such as anchoring intermediates during solid-phase synthesis. Researchers should account for TFA’s persistence in surface-mediated reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
